molecular formula C7H14O B1293596 3-Ethylpentan-2-one CAS No. 6137-03-7

3-Ethylpentan-2-one

Cat. No. B1293596
CAS RN: 6137-03-7
M. Wt: 114.19 g/mol
InChI Key: GSNKRSKIWFBWEG-UHFFFAOYSA-N
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Description

3-Ethylpentan-2-one is a ketone compound with potential relevance in various chemical reactions and syntheses. While the provided papers do not directly discuss 3-Ethylpentan-2-one, they do provide insights into related compounds and reactions that can help infer the properties and reactivity of 3-Ethylpentan-2-one.

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and reactions with other organic molecules. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a coupling reaction catalyzed by a ruthenium complex suggests that similar catalytic methods could potentially be applied to synthesize derivatives of 3-Ethylpentan-2-one . Additionally, the destructive alkylation reaction of benzene with 3-methylpentane to give ethylbenzene in the presence of aluminum chloride indicates that 3-Ethylpentan-2-one could also be involved in alkylation reactions under certain conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethylpentan-2-one has been determined using various techniques. For example, the molecular structure of 3-ethylindan-1-one was elucidated, showing an approximately planar core with an ethyl group protruding from this plane . This suggests that 3-Ethylpentan-2-one may also exhibit a planar structure around the carbonyl group with substituents affecting its overall geometry.

Chemical Reactions Analysis

The reactivity of 3-Ethylpentan-2-one can be inferred from the oxidation of 3-ethylpentane, which affords 3-acetylpentane as a major product . This indicates that 3-Ethylpentan-2-one could undergo similar oxidation reactions under appropriate conditions. Additionally, the synthesis of 2-ethyl-1-hexanol from n-butanal suggests that 3-Ethylpentan-2-one could be involved in cascade reactions to produce alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethylpentan-2-one can be deduced from the properties of related compounds. For instance, the vapor-liquid equilibrium data for binary systems involving 3-methylpentane and various ethers indicate that 3-Ethylpentan-2-one may have non-ideal solution behavior and could form azeotropes with certain solvents . Vibrational analysis of 2-ethyl-1-butene and 3-pentanone provides insights into the vibrational modes and conformations that 3-Ethylpentan-2-one might exhibit .

Scientific Research Applications

Catalytic Transformations

  • Isomerization on Copper : 3-Ethylpentan-2-one undergoes transformation on copper catalysts, demonstrating the experimental observation of 1,2-bond shift isomerization on copper (Bartók & Molnár, 1980).

Chemical Oxidation

  • Oxidation under Specific Conditions : The oxidation of 3-Ethylpentane under Gif IV conditions results in the formation of 3-acetylpentane, indicating a radical chain autoxidation process (Barton et al., 1990).

Vibrational Analysis

  • Raman Spectrum Analysis : A study focused on the vibrational assignments for the most abundant conformers of 3-Ethylpentane, revealing insights into molecular mechanics and orbital calculations (Huang Li, 2003).

Chemical Communication in Insects

  • Insect Sex Pheromones : Research on the slave-making ant Polyergus rufescens identified 3-Ethyl-4-methylpentanol, closely related to 3-Ethylpentan-2-one, as a critical component of the queen sex pheromone, demonstrating its role in insect chemical communication (Castracani et al., 2008).

Solvent Effects

  • Keto-Enol Equilibrium : A study on solvent effects on the keto ⇋ enol equilibrium of 3-Ethylpentane-2,4-dione provides insights into the cyclic hydrogen bonding of the enol in various solvents (Emsley & Freeman, 1987).

Solvolysis

  • Solvolysis Mechanisms : Analysis of solvolysis of 3-chloro-3-ethylpentane in alcohols, contributing to understanding the solute-solvent interaction mechanisms affecting reactivity in various alcohols (Albuquerque et al., 2001).

Catalytic Synthesis

  • Cascade Engineered Synthesis : Research on the engineered synthesis of 2-Ethyl-1-hexanol from n-butanal and 2-methyl-1-pentanol from n-propanal using trifunctional mixed metal oxide catalysts, emphasizing the significance of molecular size in reaction rate and selectivity (Patankar & Yadav, 2017).

Combustion Analysis

  • Cool-Flame Oxidation : Detailed studies on the combustion of 3-Ethylpentane, especially in the cool-flame region, provide insights into chemical changes and the role of alkylperoxy radical isomerization (Barat et al., 1971).

Rearrangement in Telomerization

  • Ethylene Telomerization : A study on the telomerization of ethylene with acetone, producing 3-ethylpentan-2-one, highlights the role of isomerization and secondary reactions (Khorlina & Freĭdlina, 1967).

Future Directions

Remember to consult relevant scientific literature for more detailed information and specific references . 🌟

properties

IUPAC Name

3-ethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNKRSKIWFBWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064122
Record name 2-Pentanone, 3-ethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpentan-2-one

CAS RN

6137-03-7
Record name 3-Ethyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6137-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 3-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentanone, 3-ethyl-
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Record name 3-ethylpentan-2-one
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Record name 3-Ethylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JH Bowie, MB Stringer, GJ Currie - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… results of a study of 3-ethylpentan2-one, a system which can form two carbanions, a primary and a tertiary. As was the case with heptan4-one, 3-ethylpentan-2one is symmetrical, thus …
Number of citations: 8 pubs.rsc.org
MB Stringer, DJ Underwood, JH Bowie… - Organic mass …, 1992 - Wiley Online Library
… isotope effects occur at fl-positions and for the y positions of 3-ethylpentan-2-one and heptan-4one. The carbon isotope effects in the cases of the doubly isotopically labelled CH,COCH(…
Number of citations: 42 onlinelibrary.wiley.com
MY Khorlina, RK Freidlina - Bulletin of the Academy of Sciences of the …, 1967 - Springer
… the formation of 3-ethylpentan-2-one, heptan-4-one, and 3-ethylheptan-2-one, respectively. … 4) under comparable conditions showed that 3-ethylpentan-2-one is formed in an amount …
Number of citations: 3 link.springer.com
M Bartók, Á Molnár - Journal of the Chemical Society, Chemical …, 1980 - pubs.rsc.org
Besides yielding 3-ethyl-3-hydroxypentan-2-one (2) and 3-ethylpentan-2-one (4), 3-ethylpentane-2,3-diol (1) is transformed on copper catalysts into 4-methyl-4-hydroxyhexan-3-one (3) …
Number of citations: 6 pubs.rsc.org
P Barat, CF Cullis, RT Pollard - Proceedings of the …, 1971 - royalsocietypublishing.org
Detailed studies have been carried out of the combustion of 3-ethylpentane with special reference to the chemical changes taking place in the cool-flame region, where at least 74 …
Number of citations: 10 royalsocietypublishing.org
G Currie - 1988 - digital.library.adelaide.edu.au
… This thesis extends that work to a consideration of 3-ethylpentan-2-one. 3-Ethylpentan-2-one was chosen for study for two reasons: i) it may form both a primary and tertiary carbanion …
Number of citations: 0 digital.library.adelaide.edu.au
P Barat, CF Cullis, RT Pollard - Symposium (International) on Combustion, 1971 - Elsevier
… Small yields of 3-ethylpentan-2-one, 4-methylhexane-3-one, and heptan-3-one (from 3-ethylpentane), and of 3-methylpentan-2-one, 2methylpentan-3-one, hexan-3-one, and hexan-2…
Number of citations: 8 www.sciencedirect.com
G Balavoine, DHR Barton, J Boivin, A Gref… - Tetrahedron, 1988 - Elsevier
Six saturated hydrocarbons (cyclohexane, 3-ethylpentane, methylcyclopentane, cis - and trans -decalin and adamantane) were oxidised by the Gif IV system (iron catalyst, oxygen, zinc, …
Number of citations: 47 www.sciencedirect.com
IA Kirilyuk, AA Bobko, IA Grigor'ev… - Organic & Biomolecular …, 2004 - pubs.rsc.org
… 24) gave the key compound 3-hydroxyamino-3-ethylpentan-2-one hydrochloride 11. The condensation of 11 with pentan-3-one and ammonium acetate was performed according to a …
Number of citations: 111 pubs.rsc.org
DN Sathyanarayana, H Lai, MCR Symons, FHQ Cano… - pubs.rsc.org
Effect of methyl substitution on the crystal structures of complexes of quinones with hydroquinones. Crystal structures of the 1: 1 complex of 2, 3, 5, 6-tetramethyl-1, 6benzoquinone with 2…
Number of citations: 0 pubs.rsc.org

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